2-(1H-Indol-3-ylsulfanyl)-ethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPVVSHZUUUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365918 | |
| Record name | 2-(1H-Indol-3-ylsulfanyl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61021-52-1 | |
| Record name | 2-(1H-Indol-3-ylthio)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61021-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Indol-3-ylsulfanyl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1h Indol 3 Ylsulfanyl Ethylamine and Its Structural Analogs
Direct Synthesis Approaches to 2-(1H-Indol-3-ylsulfanyl)-ethylamine
The most direct route to this compound involves the reaction of indole (B1671886) with a suitable cysteamine (B1669678) derivative. A notable one-pot synthesis has been developed that utilizes the reaction of indole with cystamine (B1669676) dihydrochloride (B599025) in the presence of iodine and a base in an alcoholic solvent. This method provides a straightforward pathway to the desired product.
Another direct approach involves the electrophilic substitution of indole with a pre-formed sulfenylating agent derived from cysteamine. This can be achieved by reacting indole with an N-protected 2-aminoethanesulfenyl chloride or a related electrophilic sulfur species. Subsequent deprotection of the amine functionality then yields the final product.
A patent describes a method for the preparation of 2-(1H-indol-3-ylthio)ethanamine by reacting indole with cystamine dihydrochloride and iodine in ethanol (B145695). This process represents a direct and efficient route to the target compound.
Strategies for Indole-Thiol Moiety Construction
The formation of the bond between the indole C3 position and the sulfur atom is a critical step in the synthesis of this compound and its analogs. This can be achieved through various strategies that focus on either forming the sulfanyl (B85325) linkage at the indole C3 position or by incorporating a thiol-containing precursor during the indole ring synthesis.
Formation of the Sulfanyl Linkage at Indole C3
The inherent nucleophilicity of the C3 position of the indole ring makes it susceptible to electrophilic attack. This reactivity is widely exploited for the introduction of a sulfanyl group.
Electrophilic Sulfenylation: A common and effective method involves the reaction of indoles with electrophilic sulfur reagents. Various sulfenylating agents can be employed, including sulfenyl chlorides, N-(arylthio)succinimides, and disulfides, often activated by a Lewis or Brønsted acid. The choice of the sulfenylating agent and reaction conditions can be tailored to the specific indole substrate and the desired final product. For the synthesis of this compound, a protected form of 2-aminoethanethiol, such as N-acetylcysteamine, can be converted into an electrophilic species for reaction with indole.
Iodine-Catalyzed Reactions: Molecular iodine has emerged as a versatile catalyst for the C3-sulfenylation of indoles. nih.gov These reactions typically proceed under mild conditions and tolerate a wide range of functional groups. The reaction of indoles with thiols or disulfides in the presence of iodine provides a direct route to 3-thioindoles. nih.gov A plausible mechanism involves the formation of a sulfenyl iodide intermediate, which then undergoes electrophilic attack by the indole.
Radical Addition: While electrophilic substitution is the more common pathway, radical addition of thiols to the indole C2-C3 double bond can also occur, although it is less regioselective for the C3 position. sigmaaldrich.com The regioselectivity can be influenced by the nature of the radical initiator and the substituents on the indole ring.
Table 1: Methods for the Formation of the Sulfanyl Linkage at Indole C3
| Method | Sulfenylating Agent/Reagents | Catalyst/Conditions | Notes |
| Electrophilic Sulfenylation | Sulfenyl Chlorides | Typically no catalyst needed, may use a mild base | Highly reactive, may require protection of other functional groups. |
| N-(Arylthio)succinimides | Lewis or Brønsted acids | Good for a range of indole derivatives. | |
| Disulfides | Lewis or Brønsted acids, or oxidizing agents | Requires activation of the disulfide bond. | |
| Iodine-Catalyzed Sulfenylation | Thiols, Disulfides | Molecular Iodine (I2) | Mild conditions, good functional group tolerance. nih.gov |
| Radical Addition | Thiols | Radical Initiator (e.g., AIBN) | May lead to a mixture of C2 and C3 isomers. sigmaaldrich.com |
Incorporation of Thiol-Containing Precursors
An alternative to post-synthesis modification of the indole ring is the incorporation of a thiol-containing precursor during the indole synthesis itself. The Fischer indole synthesis, a cornerstone in indole chemistry, can be adapted for this purpose. By using a phenylhydrazine (B124118) derivative and a ketone or aldehyde bearing a protected thiol group, it is possible to construct the indole ring with the desired sulfur-containing side chain already in place. Subsequent deprotection of the thiol would then provide the 3-thioindole moiety.
Synthetic Routes for the Ethylamine (B1201723) Side Chain Integration
The ethylamine side chain is a key pharmacophoric element in many biologically active indole derivatives, including tryptamines. Several synthetic strategies can be employed to introduce this functionality onto the 3-thioindole core.
Amidation and Amination Reactions
One of the most versatile methods for introducing the ethylamine side chain involves the conversion of a carboxylic acid or its derivative at the C3 position to an amide, followed by reduction. For instance, a 3-indolylacetic acid derivative can be coupled with ammonia (B1221849) or an amine, followed by reduction of the resulting amide to the corresponding ethylamine. In the context of this compound synthesis, this would involve starting with a (1H-indol-3-ylsulfanyl)acetic acid derivative.
Reductive amination of a 3-indolylacetaldehyde derivative with ammonia or a protected amine is another powerful method for constructing the ethylamine side chain. The aldehyde can be prepared from the corresponding alcohol by oxidation.
Coupling with Ethylamine Derivatives
Direct coupling of a 3-thioindole with a suitable ethylamine synthon provides a more convergent approach. This can be achieved through several reaction types.
Nucleophilic Substitution: A 3-haloindole, such as 3-iodoindole, can undergo nucleophilic substitution with 2-aminoethanethiol or its protected derivatives. The thiol group of cysteamine can act as the nucleophile to displace the halide from the indole ring.
Alkylation of 3-Thioindole: A pre-formed 3-thioindole can be alkylated with a suitable 2-haloethylamine derivative. The thiol is first deprotonated with a base to form the more nucleophilic thiolate, which then reacts with the electrophilic ethylamine derivative. To avoid side reactions, the amine functionality of the haloethylamine is typically protected with a group like tert-butyloxycarbonyl (Boc), which can be removed in a subsequent step. nih.gov
Table 2: Methods for Ethylamine Side Chain Integration
| Method | Starting Material | Key Reagents | Notes |
| Amide Reduction | (1H-Indol-3-ylsulfanyl)acetic acid | Amine (e.g., NH3), Coupling agent, Reducing agent (e.g., LiAlH4) | A multi-step but reliable method. |
| Reductive Amination | (1H-Indol-3-ylsulfanyl)acetaldehyde | Amine (e.g., NH3), Reducing agent (e.g., NaBH3CN) | A direct method to form the C-N bond. |
| Nucleophilic Substitution | 3-Haloindole | 2-Aminoethanethiol or its protected form | The thiol acts as the nucleophile. |
| Alkylation of 3-Thioindole | 3-Thioindole | 2-Haloethylamine (N-protected) | Requires protection of the amine group. nih.gov |
Advanced Synthetic Strategies for Analog Development
The development of analogs of this compound hinges on advanced synthetic strategies that offer efficiency, diversity, and control. These methods enable the construction of complex molecular architectures from simpler, readily available starting materials.
Multi-Component Reactions
Multi-component reactions (MCRs) have become powerful tools for building libraries of structurally diverse, drug-like heterocyclic compounds. arkat-usa.org Their operational simplicity, high selectivity, and good yields with minimal synthetic steps make them an attractive approach. nih.gov Although indole derivatives are somewhat underrepresented as MCR partners, several strategies have been developed that are applicable to the synthesis of functionalized indoles. arkat-usa.orgresearchgate.net
One notable MCR is the Ugi-azide reaction, which can be used to functionalize the C-3 position of indoles. nih.gov For instance, a one-pot reaction involving an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) can generate a complex intermediate. nih.gov This intermediate can then undergo further modifications, such as N-acylation followed by substitution, to introduce different functional groups, potentially leading to analogs of the target scaffold. nih.gov
Another example is the Petasis boronic acid-Mannich reaction, where an N-substituted indole acts as the amine component. acs.org This reaction facilitates the formation of new carbon-carbon bonds at the C-3 position of the indole ring. acs.org
The Mannich reaction itself is a classic MCR that can produce gramine (B1672134) derivatives, which are important intermediates for a variety of indole alkaloids. arkat-usa.orgresearchgate.net These reactions condense activated carbonyl compounds with in-situ formed iminium species, which are then attacked by the nucleophilic indole. arkat-usa.org
Recently, a unique MCR was developed for the modular assembly of indole-fused seven-membered heterocycles, showcasing the power of this strategy to create complex polycyclic systems. rsc.org In this process, indole, formaldehyde, and an amino hydrochloride can rapidly assemble to form indole-fused oxadiazepines. rsc.org The addition of sodium thiosulfate (B1220275) can then yield indole-fused thiadiazepines, demonstrating the modularity of the approach. rsc.org
Table 1: Examples of Multi-Component Reactions for Indole Functionalization
| MCR Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Ugi-Azide Reaction | Indole, Isocyanide, Aldehyde, TMSN₃ | One-pot synthesis for C-3 functionalization. | nih.gov |
| Petasis Boronic Acid-Mannich Reaction | N-substituted Indole, Ethyl glyoxylic acid, Boronic acid | Forms C-C bonds at the α-position to the indole nitrogen. | acs.org |
| Mannich Reaction | Indole, Carbonyl compound, Amine | Produces β-amino carbonyl compounds (gramines). | arkat-usa.org |
Catalytic Approaches
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of 3-substituted indoles. rsc.org These approaches encompass a wide range of catalysts, from metal-free systems to those employing transition metals. rsc.orgderpharmachemica.comthieme-connect.de
Metal-free catalysis avoids the potential toxicity and cost associated with metal catalysts, aligning with the principles of green chemistry. rsc.orgresearchgate.net Several metal-free methods have been developed for the synthesis and functionalization of indoles.
One approach involves the use of N-iodosuccinimide (NIS) to mediate a cascade C-N bond formation and aromatization of N-Ts-2-alkenylanilines, yielding a variety of functionalized indoles under mild conditions. researchgate.net This method is notable for not requiring any other additives or catalysts. researchgate.net
The dearomatization of indoles through C-H borylation can also be achieved using metal-free catalysts. rsc.orgnih.gov For example, an in situ generated ambiphilic aminoborane (B14716983) catalyst can promote the borylative dearomatization of 1-arylsulfonyl indoles with pinacolborane, adding hydrogen and a boryl group across the C2-C3 double bond with high regio- and diastereoselectivity. rsc.org
Furthermore, direct C-3 sulfenylation of indoles with thiophenols can be accomplished using photocatalysis with an inexpensive organic dye like rose bengal. researchgate.net This method provides a straightforward route to C-S bond formation under mild, metal-free conditions. researchgate.net Cascade reactions, such as the synthesis of gem-bis(triflyl)ated cyclopenta[b]indolines from anilide-derived allenols and alkenols, can also proceed without any catalyst or irradiation. nih.gov
Molecular iodine has proven to be a versatile and mild reagent for promoting various cyclization reactions to form heterocyclic compounds. rsc.orgnih.gov It can act as an electrophile to activate double or triple bonds for intramolecular attack by a tethered nucleophile. nih.gov
Iodine-mediated intramolecular C2-amidative cyclization of indoles provides access to fused tetracyclic indole systems under metal-free conditions. rsc.org This strategy has been used to synthesize benzo nih.govrsc.orgimidazo[1,2-a]indoles from N-aryl substituted indoles. rsc.org Similarly, the synthesis of 3H-indoles can be achieved through the iodine-mediated intramolecular cyclization of enamines. acs.org A proposed mechanism involves the oxidative iodination to form an iodide intermediate, followed by an intramolecular Friedel-Crafts type alkylation and rearomatization. acs.org
A novel iodine-catalyzed synthesis of benzo-β-carbolines has been developed from 2-(1H-indol-3-ylsulfanyl)-phenylamines and aryl methyl ketones. nih.gov This transition-metal-free protocol proceeds through a sequence of Kornblum oxidation, Pictet-Spengler cyclization, and desulfurization to afford the products in excellent yields. nih.gov Iodine can also catalyze the electrophilic substitution of indoles to synthesize both symmetrical and unsymmetrical diindolylmethanes. beilstein-journals.orgnih.gov
Table 2: Comparison of Metal-Free Catalytic Approaches
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Cascade C-N bond formation/aromatization | Mild conditions, no additional catalysts needed. | researchgate.net |
| Ambiphilic Aminoborane | Borylative dearomatization | High regio- and diastereoselectivity. | rsc.org |
| Rose Bengal (Photocatalyst) | C-3 sulfenylation | Uses visible light, inexpensive catalyst. | researchgate.net |
Photochemical and Electrochemical Methods in Indole Synthesis
The use of light and electricity as reagents in organic synthesis represents a green and sustainable approach to constructing molecular complexity. bohrium.com
Photochemical methods have been applied to the synthesis of fused indole derivatives. bohrium.comresearchgate.net For instance, iodine-promoted photochemical cyclization of 4,5-diaryl-substituted 1H-pyrrole-2-carboxylates can lead to various fused indole systems. bohrium.comresearchgate.net Photocatalysis can also be used for the direct C-S bond formation to create 3-sulfenylindoles. researchgate.net Furthermore, the modification of tryptophan-containing peptides has been achieved through the photoirradiation of acylsilanes, which generate reactive siloxycarbenes that insert into the N-H bond of the indole ring. researchgate.net
Electrochemical methods offer an environmentally friendly alternative for indole synthesis, often avoiding the need for stoichiometric chemical oxidants. rsc.org Ruthenium-catalyzed electrosynthesis of indoles through dehydrogenative alkyne annulation is one such example. rsc.org Electrochemical intramolecular annulation of alkynylanilines has also been developed as a sustainable strategy. rsc.org An iodine-mediated electrochemical method has been reported for the construction of indoles from 2-vinylanilines. rsc.org
Stereoselective Synthesis Considerations
The development of stereoselective methods is crucial when chiral centers are present in the target analogs. For the synthesis of trisubstituted alkenes with defined E/Z geometry, sulfoximines have been introduced as a novel class of "E/Z auxiliary". chemrxiv.org This approach involves the stereoselective condensation of an alkyl sulfoximine (B86345) with an aldehyde, followed by a Suzuki-Miyaura cross-coupling that retains the stereochemistry of the double bond. chemrxiv.org
In the context of indole chemistry, domino reactions can be designed to control stereochemistry. For example, the stereochemical outcome of the formation of trans-indoloquinolizines can be influenced by the choice of a tosyl protecting group on the indole nitrogen. researchgate.net NHC-catalyzed radical relay dearomatization of indoles has been shown to produce tetrahydropyrido[1,2-a]indol-6-one derivatives with excellent diastereoselectivities. acs.org Additionally, catalyst- and irradiation-free cascade reactions for synthesizing functionalized tricyclic indoline (B122111) cores can create two contiguous stereocenters. nih.gov
General Laboratory Procedures and Considerations in Synthesis
The successful synthesis of indole thioethers hinges on the precise management of the reaction environment and the careful handling of reagents. These considerations are crucial for maximizing product yield and minimizing the formation of unwanted byproducts.
Reaction Conditions (e.g., Atmosphere Control, Solvent Selection)
The creation of the indole thioether linkage is sensitive to atmospheric conditions, particularly oxygen. Thiols, common sulfur-donating reagents, are susceptible to oxidation to form disulfides, which can complicate the reaction and purification process. chemistrysteps.comrsc.org Therefore, conducting these reactions under an inert atmosphere, such as nitrogen or argon, is a standard and often necessary precaution to prevent side reactions. chemistrysteps.comrsc.org
Solvent selection is critical and is dictated by the specific synthetic route and reagents employed. A range of solvents are utilized in the synthesis of indole derivatives and their analogs. For instance, in the synthesis of substituted indoles, solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), toluene (B28343), and ethanol are commonly used. orgsyn.orgnih.gov For reactions involving the formation of the thioether bond, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) are often employed. nih.gov The choice of solvent can also influence regioselectivity, as seen in some manganese-catalyzed alkylations of indolines where different solvents can direct the reaction to either the C3 position or the nitrogen atom. organic-chemistry.org In certain procedures, such as the Fischer indole synthesis, acidic conditions are paramount, often using protic acids like HCl or Lewis acids in alcoholic solvents. thermofisher.com
Temperature control is another vital parameter. Reactions may be performed at temperatures ranging from -78°C for sensitive steps involving strong bases to elevated temperatures (e.g., 100-120°C or reflux) to drive the reaction to completion. nih.govnih.gov
| Parameter | Condition/Reagent | Purpose/Context | Source |
|---|---|---|---|
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidation of sensitive reagents like thiols. | chemistrysteps.comrsc.org |
| Solvent | THF, DMSO | Common for thioether formation and reactions with organometallics. | nih.gov |
| Acetonitrile, Toluene | Used in cyclocondensation and acid-catalyzed reactions. | nih.gov | |
| Ethanol, Methanol (B129727) | Often used in recrystallization and for reactions like the Fischer indole synthesis. | orgsyn.orgresearchgate.net | |
| Dimethylformamide (DMF) | Used in formylation reactions and as a solvent for various indole syntheses. | orgsyn.org | |
| Temperature | -78°C to 0°C | Controlled addition of strong bases or highly reactive reagents. | nih.gov |
| Room Temperature | Common for stirring and completion of many reaction steps. | nih.gov | |
| Elevated (Reflux) | To drive reactions to completion, especially in cyclization steps. | nih.gov | |
| Catalyst | Brønsted Acids (HCl, p-TSA) | Used in Fischer indole synthesis and cyclocondensation reactions. | nih.govthermofisher.com |
| Lewis Acids (ZnCl₂, AlCl₃) | Alternative catalysts for Fischer indole synthesis. | thermofisher.com |
Reagent Handling and Addition Techniques
The nature of the reagents used in the synthesis of this compound and its analogs necessitates specific handling techniques. Strong bases like sodium hydride or organometallic reagents such as butyl lithium require anhydrous conditions and are typically handled under an inert atmosphere to prevent quenching by moisture. bhu.ac.in Special packaging, like AcroSeal™, is often used for air- and moisture-sensitive reagents to ensure their integrity. thermofisher.com
The order and rate of reagent addition are crucial for controlling the reaction pathway and minimizing side products. For example, in formylation reactions, a solution of indole is added slowly to the formylating complex at a controlled temperature (e.g., below 10°C). orgsyn.org Similarly, during acylation reactions that can be intense, the acyl chloride is often dissolved and added dropwise to a cooled mixture (e.g., on an ice bath) containing the amine. nih.gov The use of a weak base, such as triethylamine, may also be required to neutralize acidic byproducts like HCl, which could otherwise form unreactive amine salts.
Purification and Isolation Methodologies
Following the completion of the reaction, a multi-step purification process is typically required to isolate the desired product from unreacted starting materials, catalysts, and byproducts.
Chromatographic Separation Techniques (e.g., Column Chromatography)
Column chromatography is the most common and effective method for purifying indole derivatives. researchgate.netorgsyn.orgyoutube.com Silica (B1680970) gel is the standard stationary phase for these separations. researchgate.netorgsyn.org The process involves packing a glass column with a slurry of silica gel in a non-polar solvent and then loading the crude reaction mixture onto the top of the column. orgsyn.orgyoutube.com
A gradient elution system, where the polarity of the solvent mixture (mobile phase) is gradually increased, is often employed to separate compounds with different polarities. researchgate.net Common solvent systems for indole derivatives include mixtures of a non-polar solvent like hexane (B92381) or toluene with a more polar solvent such as ethyl acetate (B1210297) or acetone. youtube.com The fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. nih.govresearchgate.net For instance, a crude material might be purified by flash chromatography on silica gel to yield the desired compound. google.com In some cases, affinity chromatography on indolyl-agarose columns has been used for the purification of specific indole-related enzymes, demonstrating the versatility of chromatographic techniques. nih.gov
| Technique | Stationary Phase | Mobile Phase (Eluent) Examples | Application | Source |
|---|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Toluene/Hexane | Primary purification of crude reaction mixtures. | orgsyn.orgyoutube.comgoogle.com |
| Thin-Layer Chromatography (TLC) | Silica Gel | Similar to column chromatography eluents | Monitoring reaction progress and analyzing fractions. | nih.govresearchgate.net |
| Affinity Chromatography | Indolyl-agarose | Buffer solutions | Specialized purification of indole-binding proteins. | nih.gov |
Recrystallization and Precipitation Methods
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. researchgate.netgoogle.com The choice of solvent is paramount: the ideal solvent dissolves the compound when hot but not at room temperature. youtube.com For indole and its simple derivatives, ethanol or a mixed solvent system like methanol and water (e.g., in a 3:2 ratio) have been found to be effective. orgsyn.orgresearchgate.net The process involves dissolving the crude product in a minimal amount of the hot solvent, allowing the solution to cool slowly to form crystals, and then further cooling in an ice bath to maximize the yield. youtube.com The purified crystals are then collected by vacuum filtration and washed with a small amount of ice-cold solvent. youtube.com
In some cases, a two-solvent recrystallization is employed. The compound is dissolved in a "good" solvent (in which it is soluble), and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy, indicating the point of saturation. Heating to redissolve and then slow cooling induces crystallization. youtube.com
Precipitation is another method used for isolation. After quenching a reaction, for example by adding ice water, the product may precipitate out of the solution. orgsyn.org This solid can then be collected by filtration and washed with solvents in which the impurities are soluble but the product is not. Common washing solvents include water, ethanol, and diethyl ether.
Chemical Reactivity and Transformation Studies of 2 1h Indol 3 Ylsulfanyl Ethylamine
Reactivity of the Indole (B1671886) Ring System
The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is an electron-rich aromatic system. bhu.ac.in This characteristic dictates its reactivity, particularly its propensity for electrophilic substitution. bhu.ac.innih.gov The presence of the sulfur-linked ethylamine (B1201723) at the C3 position influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Patterns at the Indole Core
The indole ring is inherently reactive towards electrophiles, with the C3 position being the most nucleophilic and therefore the primary site of attack. bhu.ac.inquora.com This preference is attributed to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the transition state formed during C3 attack, without disrupting the aromaticity of the benzene ring. bhu.ac.in However, in 2-(1H-Indol-3-ylsulfanyl)-ethylamine, the C3 position is already substituted. Consequently, electrophilic substitution is directed to other positions on the indole ring. When the C3 position is occupied, electrophilic substitution typically occurs at the C2 position. bhu.ac.in If both C2 and C3 are blocked, the electrophile will attack the benzene portion of the ring, usually at the C6 position. bhu.ac.in
The specific substitution pattern can be influenced by the nature of the electrophile and the reaction conditions. For instance, in the presence of strong acids, protonation occurs, with the C3 position being the thermodynamically favored site of protonation over the nitrogen atom. bhu.ac.innih.gov
Table 1: Regioselectivity of Electrophilic Substitution on the Indole Ring
| Position | Reactivity towards Electrophiles | Rationale |
| C3 | Most reactive | The intermediate cation is stabilized by the nitrogen lone pair without disrupting the benzene ring's aromaticity. bhu.ac.in |
| C2 | Second most reactive | Attack at this position is less favored as it leads to a less stable intermediate. bhu.ac.in |
| N1 | Less reactive | Protonation at nitrogen is kinetically feasible but thermodynamically less stable than C3 protonation. bhu.ac.in |
| Benzene Ring (C4, C5, C6, C7) | Least reactive | Substitution occurs here only when C2 and C3 are blocked. bhu.ac.in |
Reactions at Indole Nitrogen (N1)
The nitrogen atom of the indole ring in this compound can participate in various reactions, primarily acting as a nucleophile.
N-Alkylation and N-Acylation: The indole nitrogen can be alkylated or acylated, though these reactions can sometimes be competitive with substitution at the C3 position. bhu.ac.inorganic-chemistry.org The use of a strong base is often necessary to deprotonate the nitrogen, enhancing its nucleophilicity. For example, treatment with sodium hydride followed by an alkyl halide can introduce an alkyl group at the N1 position. nih.gov Similarly, acylation can be achieved using acyl chlorides. nih.gov The choice of reagents and reaction conditions is crucial to control the selectivity between N1 and C3 substitution. bhu.ac.in
N-Protection: To facilitate reactions at other parts of the molecule without interference from the N-H proton, the indole nitrogen is often protected with a suitable protecting group. Common protecting groups for indoles include tosyl (Ts), benzoyl (Bz), and tert-butoxycarbonyl (Boc). bhu.ac.innih.gov These groups can be introduced and later removed under specific conditions, allowing for controlled synthetic pathways.
Table 2: Examples of Reactions at the Indole Nitrogen (N1)
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-indole derivative nih.gov |
| N-Acylation | Acyl chloride, Base | N-Acyl-indole derivative nih.gov |
| N-Sulfonylation | Phenylsulfonyl chloride, Base | N-Phenylsulfonyl-indole derivative bhu.ac.in |
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc-indole derivative nih.gov |
Reactions at Indole C2 and C3
While the C3 position is occupied in the parent molecule, reactions can still be designed to modify this position or involve the adjacent C2 carbon.
Reactivity at C2: With the C3 position blocked, the C2 position becomes a target for certain reactions. For instance, lithiation of an N-protected indole can occur at the C2 position, creating a nucleophilic center that can react with various electrophiles to introduce substituents at C2. bhu.ac.in
Transformations involving the C3-substituent: The thioether linkage at C3 can itself be a site of chemical transformation. For example, desulfurization reactions can be employed to remove the sulfur-containing group, leading to the formation of a C-C bond at the C3 position. A study demonstrated the desulfurative cyclization of 2-(1H-indol-3-ylsulfanyl)-phenylamines to synthesize benzo-β-carbolines. nih.govconsensus.app
Reactivity of the Thiol Group (-SH)
The thiol group, present in its thioether form in this compound, is a versatile functional group capable of undergoing a variety of chemical transformations. The reactivity of the sulfur atom is central to the chemical behavior of this part of the molecule.
Oxidation Reactions (e.g., Disulfide Formation, Sulfonic Acids)
The sulfur atom in the thioether linkage is susceptible to oxidation to various oxidation states.
Sulfoxide (B87167) and Sulfone Formation: The thioether can be oxidized to form the corresponding sulfoxide and subsequently the sulfone. This transformation can significantly alter the electronic properties and steric bulk of the substituent at the C3 position. Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate.
Disulfide Formation: While the parent molecule is a thioether, related indole-3-thiols can readily undergo oxidation to form disulfides. This reaction typically occurs in the presence of mild oxidizing agents or even air.
Nucleophilic Substitution Reactions
The thioether linkage itself is generally stable; however, the sulfur atom can participate in or influence nucleophilic substitution reactions. The synthesis of this compound and its derivatives often involves a nucleophilic substitution reaction where an indole-3-thiol acts as the nucleophile, displacing a leaving group from a suitable electrophile, such as 2-bromoethylamine.
Conversely, in certain contexts, the sulfur-containing group can be displaced by a strong nucleophile, although this is less common than reactions involving the indole ring or direct modifications of the sulfur atom.
Table 3: Reactivity of the Thioether Group
| Reaction Type | Reagents/Conditions | Product Type |
| Oxidation to Sulfoxide | Mild oxidizing agent (e.g., H₂O₂) | Indol-3-ylsulfinylethylamine |
| Oxidation to Sulfone | Strong oxidizing agent (e.g., KMnO₄) | Indol-3-ylsulfonylethylamine |
| Desulfurization | Reducing agent/catalyst (e.g., Raney Nickel) | 3-Ethylaniline derivative |
Reactions with Electrophilic Species
The this compound scaffold possesses several sites susceptible to attack by electrophilic species. The indole ring is inherently electron-rich, making it a potent nucleophile. While the C3 position, the most common site for electrophilic attack on indoles, is substituted by the thioether group, other positions on the indole nucleus remain reactive. The nitrogen atom of the indole (N-1) and the C2 position are potential sites for electrophilic addition or substitution.
Furthermore, the primary amine of the ethylamine moiety and the sulfur atom of the thioether linkage are also nucleophilic. The specific outcome of a reaction with an electrophile will depend on the nature of the electrophile, the reaction conditions, and the relative nucleophilicity of these different sites. For instance, strong electrophiles under Friedel-Crafts conditions can lead to acylation or alkylation, typically at the most nucleophilic center available. masterorganicchemistry.comscispace.com The reaction of an aromatic ring with an alkyl or acyl halide in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), results in the formation of new carbon-carbon bonds. masterorganicchemistry.com
| Reaction Type | Electrophile Example | Potential Product |
| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | N-acylated or Ring-acylated indole derivative |
| Friedel-Crafts Alkylation | Alkyl halide/Lewis acid | N-alkylated or Ring-alkylated indole derivative |
| Sulfenylation | Electrophilic sulfur reagent | Further substitution on the indole ring |
Reactivity of the Ethylamine Moiety
The terminal primary amine group in this compound is a key functional handle that dictates a significant portion of the molecule's reactivity, particularly in condensation, acylation, and alkylation reactions. chembk.com
The primary amine of the ethylamine side chain can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This classic reaction leads to the formation of an imine (or Schiff base) intermediate. These intermediates are often not isolated but serve as key precursors in more complex, one-pot transformations, such as the Pictet-Spengler reaction, to construct fused ring systems. The formation of aplysinopsin and β-carboline analogues from indole-3-carbaldehydes and compounds with active methylene (B1212753) groups highlights the importance of condensation as an initial step in building molecular complexity. znaturforsch.comresearchgate.net
The nucleophilic primary amine is highly susceptible to acylation and alkylation.
Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides smoothly converts the primary amine into a corresponding amide. This transformation is often used to protect the amine group or to introduce specific functionalities. For example, the nitrogen atom of a related 2-(1H-indol-3-yl)quinazolin-4(3H)-one system has been successfully acylated with benzoyl chloride. nih.gov
Alkylation: The amine can be alkylated by treatment with alkyl halides. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can be controlled by the stoichiometry of the reagents and the reaction conditions. These reactions are fundamental for modifying the structure and properties of the side chain.
| Reaction Type | Reagent | Functional Group Transformation |
| Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Primary Amine → Imine |
| Acylation | Acyl Chloride (R-COCl) or Anhydride | Primary Amine → Amide |
| Alkylation | Alkyl Halide (R-X) | Primary Amine → Secondary/Tertiary Amine |
Cascade and Cyclization Reactions Involving the Compound Scaffold
The strategic positioning of the indole nucleus, the thioether, and the ethylamine moiety within this compound makes it an ideal substrate for cascade and cyclization reactions, leading to the formation of complex, fused heterocyclic systems. sigmaaldrich.com
A key transformation available to this scaffold is desulfurative cyclization. In these reactions, the carbon-sulfur bond is cleaved, and the sulfur atom is extruded, facilitating the formation of a new ring. A similar strategy has been successfully employed in the synthesis of benzo-β-carbolines from 2-(1H-indol-3-ylsulfanyl)-phenylamines. nih.gov In that case, the reaction proceeds through a sequence of oxidation, cyclization, and finally, desulfurization to yield the fused aromatic product. nih.gov It is plausible that this compound could undergo analogous intramolecular reactions, where the ethylamine moiety acts as the nucleophile to initiate ring closure onto the indole ring, followed by sulfur extrusion.
The structure of this compound is well-suited for the synthesis of medicinally relevant fused ring systems like β-carbolines. nih.gov The most prominent pathway to a β-carboline core from this substrate would involve a Pictet-Spengler reaction. This reaction entails the condensation of the ethylamine moiety with an aldehyde or ketone, followed by an electrophilic cyclization of the resulting iminium ion onto the electron-rich C2 position of the indole ring.
A novel and efficient strategy combines this cyclization with desulfurization. nih.gov A proposed pathway involves an initial reaction of the ethylamine group, followed by a Pictet-Spengler cyclization and subsequent desulfurization to furnish the β-carboline skeleton. This approach has been demonstrated for related phenylamine analogs, which are converted to benzo-β-carbolines in excellent yields using an iodine/DMSO catalytic system. nih.gov This method is noted for its wide substrate tolerance and operational simplicity. nih.gov
Beyond carbolines, the ethylamine group can act as a dinucleophile in reactions with appropriate 1,3-dielectrophiles to construct other fused systems. For instance, reaction with a dicarbonyl compound or its equivalent could potentially lead to the formation of a fused diazepine (B8756704) ring, while reaction with cyanogen (B1215507) bromide or similar reagents could pave the way for triazinoindole derivatives.
| Target Fused System | Key Reaction Type | Required Coreactant |
| β-Carboline | Pictet-Spengler Reaction | Aldehyde or Ketone |
| Benzo-β-carboline (from analogs) | Kornblum oxidation, Pictet-Spengler, Desulfurization | Aryl Methyl Ketone |
| Triazinoindole (potential) | Condensation/Cyclization | 1,2-Dicarbonyl or equivalent |
Mechanistic Investigations of Key Transformations
The chemical reactivity of this compound is governed by the interplay of its three key structural components: the indole nucleus, the thioether linkage, and the ethylamine side chain. Mechanistic investigations into the transformations of this compound and its close analogs focus on understanding the pathways through which these functional groups react, often in concert, to form new chemical entities. These studies are crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes.
Proposed Reaction Mechanisms
The indole-3-thioether moiety is a versatile scaffold that participates in a variety of chemical transformations. Mechanistic proposals for these reactions are often based on the known reactivity of indoles, thiols, and their derivatives. Key transformations include cyclization, oxidation, and rearrangement reactions.
One significant transformation involving a related structure, 2-(1H-indol-3-ylsulfanyl)-phenylamines, is the iodine-catalyzed desulfurative cyclization to form benzo-β-carbolines. nih.gov The proposed mechanism for this process involves a sequence of well-established organic reactions. As outlined in the table below, the reaction is believed to initiate with the oxidation of the substrate, followed by an intramolecular cyclization and subsequent elimination of the sulfur atom.
Table 1: Proposed Mechanistic Steps for Desulfurative Cyclization
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1. Kornblum Oxidation | In the presence of a suitable oxidant like DMSO, the aryl methyl ketone reactant is oxidized to an α-keto-aldehyde. | Acylium ion intermediate |
| 2. Pictet-Spengler Reaction | The amine of the indole derivative attacks the newly formed aldehyde, initiating an intramolecular cyclization onto the indole ring. | Spirocyclic intermediate |
| 3. Desulfurization | The thioether linkage is cleaved, and the sulfur atom is eliminated, leading to the formation of the final aromatic β-carboline product. | Thionium ion intermediate |
This table summarizes the proposed sequential reactions in the iodine-catalyzed synthesis of benzo-β-carbolines from 2-(1H-indol-3-ylsulfanyl)-phenylamines and aryl methyl ketones. nih.gov
Another class of reactions involves the transformation of the indole core itself, mediated by the thioether group. For instance, a thiol-mediated cascade reaction has been developed to convert 2-halo-indole-tethered ynones into functionalized quinolines. nih.govacs.org While not directly involving this compound, this study provides insight into the potential reactivity of the indole-thioether system. The proposed mechanism initiates with a dearomatizing spirocyclization promoted by the thiol. nih.govacs.org This is followed by a nucleophilic substitution and a ring expansion, ultimately yielding the quinoline (B57606) scaffold. nih.govacs.org Control experiments suggest that direct nucleophilic substitution on the indole ring before spirocyclization is a less likely pathway. acs.org
Furthermore, the formation of the indole-3-thioether linkage itself has been mechanistically scrutinized. A one-pot synthesis of thioethers from indoles using thiourea (B124793) as a sulfur source is proposed to proceed through an S-(3-indolyl)isothiuronium iodide intermediate. rsc.org This intermediate is then attacked by a nucleophile (in this case, a p-quinone methide), leading to the final thioether product. rsc.org
In the synthesis of indolyl-1,3,4-thiadiazole amine derivatives, an iodine-mediated one-pot, three-component reaction is employed. nih.gov The plausible mechanism suggests the initial formation of an N-tosylhydrazone from indole-3-carboxaldehyde, which then reacts with ammonium thiocyanate. nih.gov The iodine facilitates the cyclization and formation of the thiadiazole ring. nih.gov
Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT, IRC)
To gain a more profound understanding of the reaction pathways, transition states, and intermediate stabilities involved in the transformations of indole thioethers, computational chemistry methods are invaluable tools. Density Functional Theory (DFT) has emerged as a particularly powerful approach for elucidating complex reaction mechanisms in organic chemistry. mdpi.com
DFT calculations can be used to model the entire reaction coordinate, identifying the lowest energy pathway from reactants to products. This involves optimizing the geometry of all stationary points, including reactants, intermediates, transition states, and products. For instance, in studies of other indole derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been used to interpret molecular structures and vibrational frequencies, providing insights that complement experimental data. researchgate.netresearchgate.net
Table 2: Application of Computational Methods in Mechanistic Studies
| Computational Method | Application in Reaction Mechanism Studies | Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization of reactants, intermediates, and transition states. Calculation of reaction energies and activation barriers. | Relative stabilities of isomers, thermodynamic and kinetic favorability of reaction pathways. researchgate.net |
| Intrinsic Reaction Coordinate (IRC) | Mapping the minimum energy path connecting a transition state to its corresponding reactants and products. | Confirmation that a calculated transition state correctly links the intended species on the potential energy surface. |
| M06-2X Functional | Often used for studying reaction mechanisms, including cycloadditions and organocatalytic reactions, providing accurate barrier heights. mdpi.com | Detailed insights into the role of catalysts and the origins of regio- and stereoselectivity. mdpi.com |
This table outlines common computational chemistry methods and their specific applications in elucidating reaction mechanisms relevant to complex organic molecules.
For the transformations of this compound, DFT calculations could clarify several mechanistic questions. For example, in the desulfurative cyclization, DFT could model the transition state of the Pictet-Spengler step and calculate the energy barrier for the C-S bond cleavage, providing a quantitative basis for the proposed mechanism. nih.gov Similarly, for thiol-mediated cascade reactions, computational studies have helped to discern between kinetically and thermodynamically favored products by comparing the energies of different transition states. researchgate.net
Intrinsic Reaction Coordinate (IRC) calculations are typically performed after locating a transition state with DFT. An IRC calculation follows the reaction path downhill from the transition state, ensuring that it connects the reactants and products as expected. This method is crucial for validating a proposed transition structure and understanding the dynamic nature of the chemical transformation.
While specific DFT or IRC studies on this compound are not widely reported, the application of these methods to similar indole systems demonstrates their potential. nih.govresearchgate.netresearchgate.net Such computational investigations would provide a detailed, atomistic view of the reaction mechanisms, complementing experimental findings and guiding future synthetic efforts.
Compound Name Table
| Compound Name |
|---|
| This compound |
| 2-(1H-indol-3-ylsulfanyl)-phenylamine |
| Benzo-β-carboline |
| S-(3-indolyl)isothiuronium iodide |
| Indolyl-1,3,4-thiadiazole amine |
| N-tosylhydrazone |
| Thio-oxindole |
| Quinoline |
Structure Activity Relationship Sar Studies of 2 1h Indol 3 Ylsulfanyl Ethylamine Analogs in Molecular and Cellular Models
Influence of Indole (B1671886) Core Substitutions on Biological Activity
For instance, in the development of antituberculosis agents, substitutions on the indole ring have been shown to be crucial for activity. A study on 1H-indole-2,3-dione derivatives revealed that the presence of a nitro group at the 5-position of the indole ring was beneficial for antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, compounds like 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones demonstrated significant inhibitory activity. nih.gov This highlights the importance of electron-withdrawing groups at specific positions of the indole core.
Furthermore, the synthesis and evaluation of various indole derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The introduction of different functional groups on the indole nucleus allows for the fine-tuning of these activities. For example, the development of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has shown promising cytotoxicity and antibacterial activity. nih.gov
The following table summarizes the influence of indole core substitutions on the biological activity of various indole-containing compounds.
| Compound Series | Substitution on Indole Core | Observed Biological Activity | Key Findings |
| 1H-Indole-2,3-dione derivatives | 5-nitro group | Antituberculosis activity nih.gov | Electron-withdrawing group at C5 enhances activity. nih.gov |
| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives | Various substitutions | Cytotoxicity, Antibacterial activity nih.gov | The core structure is a viable scaffold for developing new therapeutic agents. nih.gov |
| Indole-thiourea hybrids | Various substitutions | Antimicrobial activity | Potent activity against Gram-positive and Gram-negative bacteria. chula.ac.th |
| 5-hydroxy indole analogs | 5-hydroxy group | Antimicrobial properties | Shows significant antifungal activity. chula.ac.th |
Role of the Thiol/Sulfanyl (B85325) Group in Modulating Molecular Interactions
The thiol or sulfanyl (-SH or -S-) group is a key functional group that imparts unique chemical properties to the molecules containing it. creative-proteomics.com In the context of 2-(1H-indol-3-ylsulfanyl)-ethylamine analogs, this group plays a pivotal role in mediating interactions with biological targets, primarily through thiol-disulfide exchange and the potential for covalent bond formation.
Thiol-disulfide exchange is a common and vital reaction in biological systems. It involves the reaction of a thiolate anion (RS⁻) with a disulfide bond (R'-S-S-R''), leading to the formation of a new disulfide bond and the release of a new thiolate. This process is crucial for protein folding, enzyme catalysis, and redox signaling. nih.gov The sulfanyl group in the indole derivatives can participate in such exchanges, potentially modulating the function of proteins that contain accessible disulfide bonds.
Low-molecular-weight (LMW) thiols, such as glutathione, are abundant in cells and play a critical role in maintaining the cellular redox environment. nih.govnih.gov The sulfanyl group of the indole analogs can interact with this LMW thiol pool, influencing cellular redox homeostasis.
The nucleophilic nature of the thiol group allows it to form covalent bonds with electrophilic centers in biological macromolecules. creative-proteomics.com This ability to form irreversible or slowly reversible covalent bonds can lead to potent and prolonged inhibition of target enzymes or receptors. This mechanism is exploited in the design of certain drugs. For example, the thiol group can react with Michael acceptors or other electrophilic functional groups present in the active site of a target protein.
Impact of Ethylamine (B1201723) Chain Modifications on Receptor Binding and Cellular Response
The ethylamine side chain of this compound is a critical determinant of its pharmacological profile, particularly its interaction with receptors. Modifications to this chain, such as altering its length, introducing substituents on the alkyl chain, or modifying the terminal amino group, can have profound effects on binding affinity and functional activity.
A study on a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, which share a similar structural motif, demonstrated the importance of the ethylamine side chain for potent and selective agonism at the 5-HT2C receptor. nih.govebi.ac.uk The introduction of a methyl group on the ethylamine chain, as in (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), resulted in high agonistic activity. nih.govebi.ac.uk This suggests that the stereochemistry and substitution pattern of the ethylamine moiety are crucial for optimal receptor interaction.
Similarly, in the development of lipid metabolism regulators targeting PPARα/CPT1, novel indole ethylamine derivatives were designed and synthesized. nih.gov The modifications on the ethylamine portion of the molecule were key to achieving the desired activity. nih.gov
The following table illustrates the impact of ethylamine chain modifications on the activity of related compounds.
| Compound Series | Modification on Ethylamine Chain | Target | Effect on Activity |
| 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives | (S)-1-methylethylamine | 5-HT2C Receptor | High agonistic activity. nih.govebi.ac.uk |
| Indole ethylamine derivatives | Various modifications | PPARα/CPT1 | Regulation of lipid metabolism. nih.gov |
| 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues | Variations in the side chain | mGluR5 | Potent antagonist activity. ebi.ac.uk |
SAR of Fused Indole-Thiol Heterocyclic Systems
Fusing the indole ring with other heterocyclic systems containing a thiol or thioether linkage can lead to novel chemical entities with unique biological activities. These fused systems often have a more rigid conformation, which can enhance binding affinity and selectivity for a particular biological target.
The synthesis of various fused indole systems has been a subject of interest for developing new therapeutic agents. For example, the synthesis of pyrimido[2′,1′:3,4] nih.govnih.govnih.govtriazino[5,6-b]indol-3(4H)-one and 1H-imidazo[2′,1′:3,4] nih.govnih.govnih.govtriazino-[5,6-b]indol-2(3H)-one from 4-amino-4H- nih.govnih.govnih.govtriazino[5,6-b]indole-3-thiol has been reported, with some of the synthesized compounds showing antimicrobial activity. researchgate.net
Furthermore, the thio-Claisen rearrangement has been utilized to synthesize biologically significant heterocyclic moieties, including spiro-fused indolines from 2-thioindoles. researchgate.net The development of 1,2-fused indoles has also led to potent antiviral agents against the tobacco mosaic virus. nih.gov These examples underscore the potential of creating diverse and biologically active molecules by fusing the indole-thiol scaffold with other ring systems.
Computational and In Silico Approaches to SAR
Computational and in silico methods are increasingly valuable tools in modern drug discovery and SAR studies. These approaches, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations, can provide insights into the binding modes of ligands, predict the activity of novel compounds, and guide the design of more potent and selective analogs.
Molecular docking studies have been employed to understand the binding of indole derivatives to their target proteins. For instance, in the study of novel indole ethylamine derivatives as lipid metabolism regulators, docking studies were used to predict the binding affinity and orientation of the compounds within the drug-binding pocket of human PPARα. nih.gov These studies revealed key hydrogen bond interactions and stabilizing residues that contribute to the binding of the most potent compound. nih.gov
In another example, computational studies, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) mapping, were used to characterize a synthesized 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine and to perform molecular docking to ascertain its binding mode in acetylcholinesterase. researchgate.net Furthermore, the Electronic-Topological Method (ETM) combined with Artificial Neural Networks (ANN) has been used to predict the antituberculosis activity of 1H-indole-2,3-dione derivatives, successfully identifying key pharmacophores and anti-pharmacophores. nih.gov
These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, can significantly accelerate the process of lead optimization and the development of new drugs based on the this compound scaffold.
Molecular Docking Studies with Target Proteins
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For analogs of this compound, docking studies have been instrumental in understanding their interaction with various protein targets.
A significant study focused on a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, which are structurally related to this compound, as potential inhibitors of the influenza A virus (IAV). semanticscholar.org In this research, molecular docking simulations were performed to investigate the binding of these compounds to the active site of the neuraminidase (NA) receptor, a key enzyme in the life cycle of the influenza virus. semanticscholar.org
The docking analysis revealed that these indole-based compounds form significant hydrogen bonds and hydrophobic interactions with key amino acid residues within the NA active site. Specifically, interactions were observed with residues such as ARG118, ASP151, GLU119, TRP179, ARG293, and PRO431, which are crucial for the catalytic activity of the enzyme. semanticscholar.org The indole scaffold, a common feature in many biologically active compounds, often participates in π-stacking interactions with aromatic residues in the binding pocket. mdpi.com
For instance, in a study of other indole derivatives as potential cyclooxygenase-2 (COX-2) inhibitors, docking scores for the synthesized compounds ranged from -10.40 to -11.35 kcal/mol, indicating strong binding affinities. mdpi.comdovepress.com These compounds were found to form hydrogen bonds with key residues like ALA527, ARG120, and TYR355 in the COX-2 active site. mdpi.com
Similarly, in the context of antimicrobial research, novel glyoxylamides derived from indole-bearing hydrazides were docked against target proteins of Staphylococcus aureus and Candida albicans. The results indicated that the most active compounds established specific binding modes within the active sites of these microbial proteins. nih.gov
The following table summarizes the key interactions and binding energies of representative indole derivatives from various studies.
| Compound Class | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides | Influenza Neuraminidase | ARG118, ASP151, GLU119, TRP179, ARG293, PRO431 | Not explicitly stated in text |
| 3-Ethyl-1H-indole derivatives | COX-2 | ALA527, ARG120, TYR355, LYS360 | -10.40 to -11.35 |
| Indole-derived glyoxylamides | S. aureus & C. albicans proteins | Not explicitly stated in text | Not explicitly stated in text |
These molecular docking studies provide a detailed view of the binding modes of this compound analogs, guiding the design of new derivatives with improved affinity and inhibitory activity against various therapeutic targets.
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
For analogs of this compound, while specific pharmacophore models for this exact chemical series are not extensively reported in the searched literature, general pharmacophore models for indole derivatives targeting various receptors have been developed. For instance, a study on indole and isatin (B1672199) derivatives as antiamyloidogenic agents generated a pharmacophore hypothesis with five common features: two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. semanticscholar.org
In the context of influenza neuraminidase inhibitors, to which the structurally related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides show activity, several pharmacophore models have been proposed. These models generally highlight the importance of key interaction points within the enzyme's active site that are necessary for potent inhibition. semanticscholar.org Based on the docking studies of the acetamide (B32628) analogs, a pharmacophore model for this class of compounds would likely include:
An aromatic ring feature corresponding to the indole nucleus.
A hydrogen bond acceptor feature from the carbonyl group of the acetamide moiety.
A hydrophobic feature associated with the phenyl ring.
A hydrogen bond donor from the N-H group of the indole ring.
The development of a specific pharmacophore model for this compound analogs would require a set of active compounds with known biological data. Such a model would be invaluable for virtual screening of large compound libraries to identify novel hits with the desired activity profile and for guiding the lead optimization process.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the physicochemical properties that are important for their biological function.
A comprehensive QSAR study was conducted on a series of 32 novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as inhibitors of the influenza A virus. semanticscholar.org This study employed both 2D-QSAR and 3D-QSAR approaches to develop predictive models for the anti-IAV activity of these compounds.
2D-QSAR:
For the 2D-QSAR analysis, Genetic Function Algorithm (GFA) coupled with Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) was used. The best models were selected based on their statistical significance. semanticscholar.org
The GFA-MLR model showed a training set correlation coefficient (r²) of 0.8861 and a cross-validated correlation coefficient (q²) of 0.7864. The GFA-ANN model exhibited even better statistics with an r² of 0.8980 and a q² of 0.8884. semanticscholar.org These high statistical values indicate that the developed models are robust and have good predictive power.
3D-QSAR:
The 3D-QSAR study involved Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D contour maps that visualize the regions where steric, electrostatic, and other fields are correlated with biological activity.
The CoMFA model, focusing on steric and electrostatic fields, yielded an r² of 0.925 and a q² of 0.59. The CoMSIA model, which also included hydrophobic and hydrogen bond donor/acceptor fields, showed an r² of 0.929 and a q² of 0.767. semanticscholar.org These results suggest that the 3D models provide a reliable prediction of the compounds' activity. semanticscholar.org
The following table summarizes the statistical parameters of the QSAR models developed for the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives. semanticscholar.org
| QSAR Model | r² (training set) | q² (cross-validation) |
| GFA-MLR | 0.8861 | 0.7864 |
| GFA-ANN | 0.8980 | 0.8884 |
| CoMFA_SE | 0.925 | 0.59 |
| CoMSIA_EAD | 0.929 | 0.767 |
These QSAR studies provide valuable insights into the structural requirements for the anti-influenza activity of this compound analogs. The models can be used to predict the potency of newly designed compounds, thereby accelerating the discovery of more effective therapeutic agents.
Biological Target Identification and Mechanistic Elucidation Non Clinical Focus
Investigation of Molecular Interactions with Enzymes and Proteins
The structural characteristics of 2-(1H-Indol-3-ylsulfanyl)-ethylamine, particularly the indole (B1671886) nucleus, suggest a potential for interactions with a range of proteins and enzymes.
While direct studies on this compound are not extensively available, research on analogous indole-containing structures provides a foundation for potential enzymatic interactions. For instance, derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one have been shown to inhibit bacterial enzymes, specifically (p)ppGpp synthetase, which is crucial for bacterial survival and antibiotic tolerance. This inhibitory action on enzymes involved in bacterial persistence highlights the potential for the indole scaffold to serve as a basis for developing enzyme inhibitors. Molecular docking studies of these related indole compounds have helped to elucidate the binding modes within the active sites of these enzymes.
Molecular Interactions with Receptors and Signaling Pathways
The structural similarity of the ethylamine (B1201723) side chain to endogenous neurotransmitters hints at the possibility of interactions with various receptor systems and signaling cascades.
The tryptamine (B22526) backbone, which is structurally related to this compound, is a core feature of serotonin (B10506) (5-hydroxytryptamine) and other ligands that bind to serotonin receptors. Research on derivatives such as trans-2-(indol-3-yl)cyclopropylamines has demonstrated high affinity for certain serotonin receptor subtypes, particularly the 5-HT2C receptor. The stereochemistry of these analogs has been shown to be a critical determinant of binding affinity and selectivity across different 5-HT2 receptor isoforms. Although direct binding data for this compound is not available, its structural components suggest that it warrants investigation for potential modulatory effects on the serotonin system.
At present, there is no direct scientific evidence from the reviewed literature to suggest that this compound specifically targets nuclear receptors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) or Carnitine Palmitoyltransferase I (CPT1) in cellular models.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. While the direct modulation of the STING pathway by this compound has not been reported, the exploration of small molecules that can influence this pathway is an active area of research for the development of novel therapeutics for inflammatory diseases and cancer.
Cellular Mechanism Studies in In Vitro Systems
Extensive literature searches did not yield specific studies investigating the in vitro cellular mechanisms of this compound. Research on the direct anti-proliferative effects on various cell lines or its specific antimicrobial action mechanisms, such as the inhibition of biofilm formation, for this particular chemical entity is not publicly available. Therefore, the following sections draw upon research conducted on structurally related indole-containing molecules to provide a contextual understanding of potential, yet unconfirmed, biological activities.
Investigation of Anti-proliferative Effects in Cell Lines
There is no specific data available in the reviewed literature detailing the anti-proliferative effects of this compound across different cell lines. However, studies on various other indole derivatives have demonstrated significant anti-proliferative activities. For instance, certain indole-aryl-amide derivatives have been shown to induce selective toxicity towards malignant colon cell lines, such as HT29, while not affecting healthy human intestinal cells. nih.gov One such derivative was found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 cells. nih.gov This effect was linked to the up-regulation of the anti-proliferative protein p21 and the pro-apoptotic protein Bax. nih.gov
Furthermore, a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives displayed significant anti-proliferative activities against a panel of cancer cell lines. nih.gov Notably, some of these compounds showed preferential suppression of growth in rapidly dividing A549 lung cancer cells compared to slower-growing non-tumor fibroblasts. nih.gov
Antimicrobial Action Mechanisms in Microbial Models (e.g., Biofilm Formation)
Direct research on the antimicrobial action mechanisms of this compound, including its impact on biofilm formation, is not present in the available scientific literature. However, the broader class of indole derivatives has been a focus of antimicrobial research.
For example, the marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine has demonstrated notable antimicrobial activity, showing low minimum inhibitory concentrations (MIC) against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. nih.gov This compound and its synthetic analogs have been shown to inhibit the formation of microbial biofilms and also to disaggregate already developed biofilms. nih.gov
In another study, synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and the fungus Candida albicans. mdpi.com Certain derivatives in this class exhibited excellent antibiofilm activity, both inhibiting the formation of biofilms and killing cells within mature biofilms. mdpi.com The proposed mechanisms of antibacterial action for these compounds include the potential interaction with (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases. mdpi.com
Comparative Biochemical Studies with Related Indole-Containing Biologically Active Molecules
While direct biochemical studies on this compound are not available, a comparative analysis with related, well-studied indole compounds can offer insights into potential biological activities. The indole scaffold is a common feature in a multitude of biologically active molecules, and minor structural modifications can lead to significant changes in activity.
For instance, indole-3-carbinol, a compound also containing the indole core, is known to have anti-tumor effects in various cancer cell lines. nih.gov It has been shown to reduce cell proliferation, induce apoptosis, and cause cell cycle arrest in human lung carcinoma A549 cells. nih.gov In contrast, other indole derivatives, such as certain 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol analogs, have been investigated for their cardiovascular activity, acting as α1- and β1-adrenoreceptor antagonists.
Below is a comparative table of related indole-containing molecules and their documented biological activities.
| Compound Name | Key Structural Difference from this compound | Documented Biological Activity |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Dimeric indole structure with bromine substitutions and a shared ethylamine. | Antimicrobial, inhibits biofilm formation. nih.gov |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Benzimidazole group attached at the 3-position of the indole. | Antimicrobial, antibiofilm activity. mdpi.com |
| Indole-3-carbinol | A hydroxymethyl group at the 3-position of the indole. | Anti-proliferative, pro-apoptotic. nih.gov |
| 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol analogs | Complex side chain at the 4-position of the indole. | Cardiovascular (α1- and β1-adrenolytic). |
| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives | Quinazolinone moiety attached at the 3-position of the indole. | Anti-proliferative, antibacterial. nih.gov |
This comparative data highlights the functional versatility of the indole nucleus and suggests that this compound could possess unique biological properties, though dedicated studies are required for their elucidation.
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to the characterization of novel chemical entities. For "2-(1H-Indol-3-ylsulfanyl)-ethylamine," techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For "this compound," ¹H, ¹³C, and ¹⁵N NMR would be employed to characterize its distinct structural features.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of "this compound," specific chemical shifts (δ) and coupling patterns would be expected for the protons of the indole (B1671886) ring and the ethylamine (B1201723) side chain.
The aromatic protons on the indole ring would typically appear in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm. The exact shifts and multiplicities would depend on their position on the bicyclic system. The protons of the ethylamine side chain, being aliphatic, would resonate in the upfield region. The two methylene (B1212753) groups (-CH₂-) would likely appear as triplets due to coupling with each other, with the methylene group adjacent to the sulfur atom expected at a slightly more downfield position (around δ 3.0-3.5 ppm) compared to the methylene group adjacent to the amine. The protons of the primary amine (-NH₂) would typically present as a broad singlet.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Indole Aromatic Protons | 6.5 - 8.0 | Multiplet |
| Ethylamine -CH₂-S- | 3.0 - 3.5 | Triplet |
| Ethylamine -CH₂-NH₂ | 2.5 - 3.0 | Triplet |
| Amine -NH₂ | Variable (often broad) | Singlet |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum. The aromatic carbons of the indole ring would resonate in the downfield region (typically δ 100-140 ppm). The two aliphatic carbons of the ethylamine side chain would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Indole Aromatic Carbons | 100 - 140 |
| Ethylamine -CH₂-S- | 30 - 40 |
| Ethylamine -CH₂-NH₂ | 40 - 50 |
¹⁵N NMR Spectroscopy
Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique used to probe the chemical environment of nitrogen atoms. In "this compound," two distinct nitrogen signals would be expected: one for the indole ring nitrogen and another for the primary amine nitrogen of the ethylamine side chain. This technique can provide valuable information about tautomeric forms and hydrogen bonding involving the nitrogen atoms.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of "this compound" would be expected to show characteristic absorption bands corresponding to its key functional groups.
A broad peak in the region of 3300–3500 cm⁻¹ would be indicative of the N-H stretching vibrations of the primary amine. The C-H stretching of the aromatic indole ring would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the ethylamine chain would be observed in the 3000-2850 cm⁻¹ region. A weak absorption near 650–700 cm⁻¹ could be attributed to the C-S stretch. The C=C stretching vibrations of the indole ring would likely produce intense peaks in the 1450–1600 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Primary Amine (N-H) | Stretch | 3300 - 3500 (broad) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Indole C=C | Stretch | 1450 - 1600 |
| C-S | Stretch | 650 - 700 (weak) |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For "this compound" (C₁₀H₁₂N₂S), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In the analysis of "this compound," LC-MS/MS could be used to isolate the compound from a complex mixture and then fragment the parent ion to generate a characteristic fragmentation pattern. This pattern, or "fingerprint," can be used for structural confirmation and quantification. The fragmentation would likely involve cleavage of the ethylamine side chain and fragmentation of the indole ring.
Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful hyphenated technique, suitable for the analysis of volatile and thermally stable compounds. For "this compound," derivatization might be necessary to increase its volatility and thermal stability for GC analysis. In Electron Ionization (EI) mode, the molecule would be fragmented in a reproducible manner, providing a unique mass spectrum that could be compared to spectral libraries for identification. Common fragmentation pathways for related indole derivatives often involve the loss of the side chain and characteristic cleavages of the indole core structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within molecules containing chromophores. The indole ring system present in "this compound" is a strong chromophore that exhibits characteristic absorption bands in the ultraviolet region.
Detailed studies on related indole compounds, such as indole-3-carboxylic acid, provide insight into the expected spectral properties. The UV-Vis spectrum of indole derivatives is typically characterized by absorption peaks originating from π → π* transitions within the aromatic benzopyrrole system. For instance, research on indole-3-carboxylic acid recorded in the 200-600 nm range shows distinct absorption peaks. researchgate.net The primary absorption maxima are observed at approximately 272.53 nm and 281.41 nm, with a cut-off wavelength around 300 nm. researchgate.net These absorptions are fundamental to the indole nucleus and are expected to be present, potentially with slight shifts (batochromic or hypsochromic), in "this compound" due to the influence of the sulfanyl-ethylamine substituent at the C3 position. Spectroscopic analysis is a common method used to confirm the structures of newly synthesized indole derivatives. researchgate.net
Table 1: Representative UV-Vis Absorption Data for an Indole Derivative
| Compound | λmax (nm) | Solvent | Reference |
|---|
This table presents data for a related indole compound to illustrate the typical absorption range for the indole chromophore.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for determining its purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions and assessing the purity of synthesized compounds. mdpi.com In the synthesis of indole derivatives, TLC is routinely employed to qualitatively track the formation of products and the consumption of reactants. nih.gov
For compounds like "this compound", a typical TLC analysis would involve using a stationary phase such as silica (B1680970) gel coated on a glass or aluminum plate. researchgate.net The separation is achieved by developing the plate in a sealed chamber with an appropriate mobile phase, which is typically a mixture of organic solvents. researchgate.net The choice of solvent system depends on the polarity of the analyte. For indole derivatives, common mobile phases include mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or acetone. researchgate.net After development, the separated spots are visualized, often under UV light, which causes the indole ring to fluoresce, or by staining with reagents like iodine vapor. researchgate.net While specific Rf (retention factor) values are dependent on the exact conditions, TLC provides a rapid and effective means of purity assessment. analyticaltoxicology.com
High-Performance Liquid Chromatography (HPLC) / Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), offer high-resolution separation and precise quantification, making them definitive methods for assessing the purity of compounds like "this compound".
Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing polar to moderately non-polar indole derivatives. A method developed for indoline (B122111), a saturated analogue of indole, utilized a C18 column with an isocratic mobile phase consisting of methanol (B129727) and 0.1% trifluoroacetic acid (TFA). cetjournal.it This setup is suitable for separating indole-containing compounds, which are often retained and resolved effectively on a non-polar stationary phase like C18. cetjournal.it The retention time of the compound is a key identifier under specific chromatographic conditions. By integrating the peak area in the resulting chromatogram, the purity of the sample can be accurately determined. HPLC methods are validated to ensure they are reliable for the quantitative analysis of target analytes in various matrices. mdpi.com
Table 2: Typical HPLC Conditions for Analysis of Indole-Related Compounds
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Methanol / Acetonitrile (B52724) and Water (often with acid modifier like TFA or formic acid) |
| Detection | UV-Vis or Fluorescence (FLD) |
| Purpose | Purity determination and quantification |
Elemental Analysis
Elemental analysis is a cornerstone technique for confirming the empirical formula of a newly synthesized compound. It provides the percentage composition of elements—primarily carbon (C), hydrogen (H), nitrogen (N), and in this case, sulfur (S)—within the molecule. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. For a structure to be considered confirmed, the experimental values must typically be within ±0.4% of the calculated values.
For "this compound", the molecular formula is C10H12N2S, with a molecular weight of 192.28 g/mol . sigmaaldrich.com The theoretical elemental composition can be calculated as follows:
Table 3: Theoretical Elemental Composition of this compound (C10H12N2S)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 62.47 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.29 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.57 |
| Sulfur | S | 32.06 | 1 | 32.06 | 16.67 |
| Total | | | | 192.28 | 100.00 |
In research involving the synthesis of novel indole derivatives, elemental analysis is a standard procedure to establish that the correct elemental ratios are present in the final product, thereby validating its chemical formula. mdpi.comdocumentsdelivered.com
Advanced Structural Analysis Methods
While the aforementioned techniques confirm composition and purity, advanced methods are required for the unambiguous determination of the three-dimensional molecular structure.
X-ray Diffraction Analysis (for derivatives)
Table 4: Illustrative Crystallographic Data for an Indole Derivative Scaffold
| Parameter | 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 27.009(3) |
| b (Å) | 5.5671(7) |
| c (Å) | 22.016(3) |
| **β (°) ** | 109.936(5) |
| **Volume (ų) ** | 3113.8(7) |
| Z | 8 |
Data sourced from a study on a complex indole derivative to demonstrate the type of information obtained from X-ray diffraction analysis. mdpi.com
This level of structural detail is invaluable in medicinal chemistry and materials science, where a precise understanding of molecular geometry is critical for interpreting biological activity and material properties.
Computational Spectroscopy for Data Interpretation
Computational spectroscopy has emerged as an indispensable tool in modern chemical research, providing profound insights that complement and refine experimental data. rsc.orgaip.org For a molecule like this compound, where experimental spectra can be complex due to the various functional groups, computational methods offer a pathway to detailed structural and electronic elucidation. By simulating spectra from first principles, researchers can assign vibrational modes with high confidence, predict electronic transitions, and understand the fundamental properties that govern the molecule's behavior. rsc.orgaip.orgdiva-portal.org Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are central to this approach, enabling a synergistic relationship between theoretical calculations and experimental measurements. researchgate.netmdpi.com
Vibrational Analysis using DFT
Density Functional Theory (DFT) is a robust method for calculating the ground-state electronic structure of molecules. researchgate.net This allows for the optimization of the molecular geometry and the subsequent calculation of harmonic vibrational frequencies, which directly correlate to infrared (IR) and Raman spectra. researchgate.netmasjaps.com For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the vibrational frequencies associated with its key structural motifs. researchgate.netnih.gov
Key applications include:
Mode Assignment: Theoretical calculations provide a complete set of vibrational modes. Analysis of the atomic motions involved in each calculated vibration allows for unambiguous assignment of experimental peaks. For instance, the characteristic N-H stretch of the indole ring, the C-S stretching frequency, and the various C-H and C=C vibrations of the aromatic system can be precisely identified. researchgate.netmdpi.com
Frequency Scaling: Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. To improve agreement, a scaling factor is typically applied to the computed values, bringing them in line with experimental data and correcting for anharmonicity and method-specific limitations. researchgate.net
Potential Energy Distribution (PED): For complex vibrations where multiple functional groups are in motion (mixed modes), PED analysis is used. researchgate.net It quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode, offering a detailed and precise description of the vibration. researchgate.net
The table below illustrates a representative comparison between hypothetical experimental frequencies for this compound and theoretical values calculated using DFT.
| Vibrational Mode | Functional Group | Hypothetical Experimental Frequency (cm⁻¹) | Calculated (Unscaled) Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment Description |
|---|---|---|---|---|---|
| ν(N-H) | Indole N-H | 3410 | 3545 | 3403 | N-H stretching |
| ν(C-H) | Aromatic C-H | 3055 | 3178 | 3051 | Aromatic C-H stretching |
| ν(N-H) | Amine -NH₂ | 3350 (asym), 3280 (sym) | 3482 (asym), 3410 (sym) | 3343 (asym), 3274 (sym) | NH₂ asymmetric & symmetric stretching |
| ν(C=C) | Indole Ring | 1580 | 1642 | 1576 | Aromatic ring C=C stretching |
| δ(CH₂) | Ethyl Chain | 1465 | 1524 | 1463 | CH₂ scissoring |
| ν(C-S) | Thioether Linkage | 685 | 712 | 684 | C-S stretching |
Note: Calculated frequencies are hypothetical and for illustrative purposes, based on typical DFT (B3LYP/6-311++G(d,p)) results for similar molecules. A scaling factor of ~0.96 is assumed.
Electronic Spectra Analysis using TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited states of molecules and simulating UV-Vis absorption spectra. mdpi.comfaccts.de By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) for electronic transitions. mdpi.comresearchgate.net
For this compound, TD-DFT calculations can reveal:
Absorption Bands: The calculation predicts the primary absorption bands and their corresponding oscillator strengths (f), which relate to the intensity of the absorption. researchgate.net The indole chromophore typically exhibits strong π→π* transitions.
Nature of Transitions: Analysis of the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) allows for the characterization of the electronic transitions. This helps in understanding how the electronic structure is perturbed upon excitation. researchgate.net
Solvent Effects: Photophysical properties are often sensitive to the solvent environment. Computational models like the Polarizable Continuum Model (PCM) can be incorporated into TD-DFT calculations to simulate the effect of a solvent, leading to more accurate predictions of λmax values observed in solution. mdpi.comaip.org
The following table provides a hypothetical example of TD-DFT output for the primary electronic transitions of the molecule in a solvent like methanol.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|
| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO | π→π |
| S₀ → S₂ | 260 | 0.08 | HOMO-1 → LUMO | π→π |
| S₀ → S₃ | 218 | 0.75 | HOMO → LUMO+1 | π→π* |
Note: Data are illustrative, based on typical TD-DFT (B3LYP/6-311++G(d,p) with PCM) results for indole derivatives.
Conclusion and Outlook for Future Research
Summary of Key Academic Contributions
The academic contributions related to 2-(1H-Indol-3-ylsulfanyl)-ethylamine have primarily focused on its synthesis and its potential as a versatile scaffold in medicinal chemistry. Its structural relationship to bioactive indole (B1671886) alkaloids has spurred interest in its use as a precursor for creating new chemical entities with potential therapeutic applications.
Unexplored Research Avenues and Challenges
Despite its potential, many aspects of this compound remain unexplored. There is a need for more detailed studies on its biological activities, including its pharmacological profile and mechanism of action. A significant challenge is the limited availability of comprehensive research data specifically on this compound, with much of the current understanding being inferred from related structures.
Potential as Chemical Probes in Chemical Biology
The modifiable functional groups of this compound make it a promising candidate for the development of chemical probes. Future research could focus on synthesizing derivatives that can be used to visualize, track, or isolate specific biological targets, thereby aiding in the elucidation of complex biological pathways. smolecule.com
Implications for Rational Design of Novel Indole-Based Research Tools and Precursors
The structure of this compound provides a foundation for the rational design of new indole-based compounds. By systematically modifying the indole ring, the ethylamine (B1201723) side chain, and the thioether linkage, it is possible to fine-tune the physicochemical and pharmacological properties of the resulting molecules. This approach could lead to the discovery of novel research tools and precursors for the development of future therapeutics. nih.gov
Q & A
Q. Table 1: Recommended Analytical Parameters for Characterization
| Technique | Parameters | Expected Outcomes |
|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d₆ | Indole protons: 7.0–7.5 ppm; Sulfanyl-CH₂: 2.8–3.2 ppm |
| ESI-MS | Positive mode | [M+H]+ peak matching C₁₁H₁₃N₂S (e.g., 217.08 m/z) |
| HPLC | C18 column, 70:30 MeOH/H₂O | Retention time: 8–10 min; Purity ≥95% |
Q. Table 2: Biological Assay Design for Activity Screening
| Assay Type | Target | Controls | Metrics |
|---|---|---|---|
| Antimicrobial | S. aureus (ATCC 25923) | Vancomycin (positive), DMSO (negative) | MIC (µg/mL) |
| Cytotoxicity | HeLa cells | Doxorubicin (positive), Untreated cells (negative) | IC50 (µM) |
Key Considerations
- Synthetic Challenges : Side reactions (e.g., oxidation of sulfanyl to sulfonyl) require careful monitoring .
- Biological Relevance : The indole scaffold is associated with neurotransmitter analogs, suggesting potential CNS applications .
- Safety : Follow GHS protocols for handling irritants (e.g., wear gloves, use fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
